1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione
Description
The compound 1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione features a complex polycyclic architecture. Its core structure comprises:
- A piperazine-2,3-dione backbone, which is a six-membered ring with two adjacent ketone groups.
- A cyclopenta[3,4]pyrazolo[1,5-a]pyrazine moiety fused to the piperazine ring via a carbonyl group.
- An ethyl substituent at the N1 position of the piperazine.
Properties
IUPAC Name |
1-ethyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-2-18-6-8-20(15(23)14(18)22)16(24)19-7-9-21-13(10-19)11-4-3-5-12(11)17-21/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVGUGFDJWFQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a cyclopenta[3,4]pyrazolo moiety. Its molecular formula is , indicating the presence of multiple nitrogen atoms which are often associated with biological activity.
Research indicates that compounds with similar structural motifs often exhibit antitumor , antiviral , and anti-inflammatory properties. The biological activity may be attributed to:
- Apoptosis Induction : Compounds in this class have been shown to activate caspases (e.g., caspase 3/7), promoting programmed cell death in cancer cells .
- Enzymatic Inhibition : Pyrazolo derivatives frequently act as inhibitors for various enzymes involved in cancer progression and viral replication .
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, thus preventing proliferation .
Biological Activity Overview
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines (e.g., MCF-7) via caspase activation. |
| Antiviral | Exhibits inhibitory effects on viral replication pathways. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of related pyrazolo compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds significantly inhibited cell viability compared to controls . The mechanism involved the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Enzymatic Inhibition :
- Anti-inflammatory Effects :
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Properties : Compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by activating caspases (e.g., caspase 3/7), which promote programmed cell death. This mechanism is crucial in developing anticancer therapies .
- Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and viral replication. Such inhibition can be pivotal in designing drugs that target specific pathways in disease processes .
- Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Research Applications
The applications of 1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione span several domains:
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential use as a therapeutic agent against various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Synthesis of Derivatives
The compound serves as a building block for synthesizing other biologically active derivatives. By modifying its structure through various chemical reactions (e.g., substitution reactions), researchers can create new compounds with enhanced or novel biological activities.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in treating specific conditions:
Comparison with Similar Compounds
Piperazine-2,3-dione Derivatives
Simpler piperazine-2,3-diones, such as 1-ethylpiperazine-2,3-dione (MW: 142.16 g/mol), lack the fused heterocyclic substituent present in the target compound. Key differences include:
- Solubility : The ethyl group in 1-ethylpiperazine-2,3-dione enhances lipophilicity compared to unsubstituted analogs, but the target compound’s cyclopenta-pyrazolo-pyrazine group introduces greater steric bulk, likely reducing aqueous solubility .
- Synthesis : The target compound requires multi-step alkylation and cyclization (e.g., reactions with chloroacetyl chloride and cyclopenta-pyrazolo-pyrazine intermediates), whereas simpler diones are synthesized via direct alkylation of piperazine .
| Compound | Molecular Weight (g/mol) | Key Substituents | Reported Bioactivity |
|---|---|---|---|
| 1-Ethylpiperazine-2,3-dione | 142.16 | Ethyl at N1 | Limited data; used as a synthon |
| Target Compound | ~400 (estimated) | Cyclopenta-pyrazolo-pyrazine | Not reported in evidence |
Pyrazolo-Pyrazine and Pyridazinone Derivatives
Compounds like pyrrolo[3,4-d]pyridazinones () and pyrazolo[3,4-b]pyridines () share fused heterocyclic systems but differ in ring size and substitution:
- Electronic Effects: The cyclopenta group in the target compound may increase electron density in the pyrazine ring compared to pyridazinones, altering reactivity in nucleophilic substitutions .
- Antimicrobial Activity: Pyrazolo-pyridine derivatives (e.g., bis[2-amino-6-(aryl)nicotinonitrile] in ) exhibit moderate antimicrobial activity (MIC: 25–100 μg/mL), but the target compound’s activity remains unexplored .
Piperazine-Based Hybrids
Piperazine derivatives with aromatic or heteroaromatic substituents, such as 1-benzoyl-4-[2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-1,2-dioxoethyl]piperazine (), highlight the impact of substituents on bioactivity:
- Binding Affinity : The benzoyl group in enhances interaction with hydrophobic pockets in enzymes, whereas the target compound’s cyclopenta-pyrazolo-pyrazine may favor π-π stacking with aromatic residues .
- Synthetic Complexity : The target compound’s synthesis involves challenging cyclization steps, unlike simpler N-arylpiperazines .
Antioxidant and Antimicrobial Analogs
2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives () demonstrate antioxidant activity (IC₅₀: 50–100 μg/mL via DPPH assay) and antimicrobial effects (MIC: 25–75 μg/mL). While the target compound’s dione group could theoretically scavenge free radicals, its bulky structure might limit diffusion into cellular targets compared to smaller pyrazoles .
Key Structural and Functional Differentiators
- Hydrogen Bonding: The piperazine-2,3-dione backbone offers two hydrogen-bond acceptors, a feature absent in non-dione piperazines (e.g., 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine in ) .
- Lipophilicity : The ethyl group and fused bicyclic system likely increase logP values, suggesting improved blood-brain barrier penetration relative to hydrophilic analogs like hexahydro-pyrrolo[3,4-b]pyrazine-2,3-dione () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
